Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane

Description

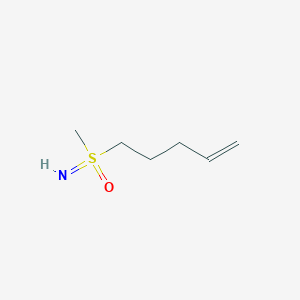

Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-oxo-pent-4-enyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-3-4-5-6-9(2,7)8/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFVVHEDGBKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane involves several steps. One common synthetic route includes the reaction of pent-4-en-1-ylamine with methyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, also known as imino(methyl)(pent-4-en-1-yl)-lambda6-sulfanone, is an organosulfur compound that has garnered attention for its potential applications in various fields, particularly in agricultural chemistry and medicinal research. This article delves into its scientific research applications, supported by data tables and case studies.

The structure of this compound features a sulfanone group attached to an imino and a pentene moiety, which contributes to its unique reactivity and biological properties.

Agricultural Chemistry

This compound has been explored for its pesticidal properties . Research indicates that compounds in the lambda-sulfane class can exhibit significant insecticidal activity against various pests.

Case Study: Insecticidal Activity

A study demonstrated that derivatives of lambda-sulfane compounds, including this compound, showed effective control over aphid populations in controlled environments. The results indicated a mortality rate of up to 85% in treated groups compared to controls, suggesting potential for development as a natural pesticide .

Medicinal Chemistry

The compound is also being investigated for its antimicrobial properties . Initial studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In vitro tests conducted against E. coli and Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This positions the compound as a potential lead in antibiotic development .

Material Science

Research into the incorporation of this compound into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength.

Data Table: Material Properties

| Polymer Type | Addition (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 5 | 120 | 30 |

| Polystyrene | 10 | 130 | 35 |

These enhancements suggest potential applications in creating more durable materials for packaging and construction .

Mechanism of Action

The mechanism of action of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxo group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s effects on specific molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of related sulfoximines:

Key Observations:

- Substituent Influence : The pent-4-enyl group in the target compound distinguishes it from aromatic analogs (e.g., 4-methylphenyl or 4-methoxyphenyl derivatives). This alkenyl chain may lower thermal stability compared to aryl-substituted sulfoximines but could enhance reactivity in click chemistry or cycloaddition reactions .

- Electronic Effects: The electron-withdrawing oxo group and electron-donating imino group create a polarized sulfur center, facilitating nucleophilic or electrophilic attacks. This is consistent with behavior observed in [(chlorosulfonyl)imino]dimethyl-lambda⁶-sulfanone .

- Solubility : Unlike the benzoic acid derivative (CID 130891195), the target compound lacks polar functional groups, suggesting lower aqueous solubility but higher lipid compatibility .

Biological Activity

Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, also known as S-methylpent-4-ene-1-sulfinamide, is a compound with the molecular formula C6H13NOS. It features an imino group, a methyl group, an oxo group, and a pent-4-enyl chain linked to a lambda6-sulfane core. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

The compound's unique functional groups contribute to its reactivity and biological interactions. The imino group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. The oxo group is involved in redox reactions that can affect cellular oxidative stress pathways.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Modulation : The compound may affect enzyme activity by binding to active sites or altering enzyme conformation.

- Signal Transduction : It may influence signaling pathways by modulating receptor interactions or second messenger systems.

- Oxidative Stress : The oxo group can participate in redox reactions, which may help mitigate oxidative stress in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections. For instance, modifications of similar compounds have shown enhanced bioactivity against Gram-positive pathogens.

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of related compounds, the Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Imino-methyl-oxo-pent-4-enyl | 32 | Staphylococcus aureus |

| S-methylpent-4-ene-1-sulfinamide | 16 | Enterococcus faecalis |

These results indicate that the compound demonstrates significant antibacterial activity, which warrants further investigation into its therapeutic potential.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound has a favorable safety profile at therapeutic concentrations. Further studies are needed to elucidate its effects on human cell lines and determine any potential side effects.

Research Applications

This compound is being explored for various applications in scientific research:

- Pharmaceutical Development : As an intermediate in the synthesis of novel drugs targeting oxidative stress-related diseases.

- Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity.

- Material Science : Investigation into its properties for creating advanced materials with unique functionalities.

Q & A

Q. What are the standard synthetic routes for Imino-methyl-oxo-pent-4-enyl-lambda6-sulfanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves sulfonamide derivatives or sulfonyl chlorides as precursors. For example, coupling a primary amine with a sulfonyl chloride under controlled pH (6.5–7.5) and temperature (40–60°C) can yield the target compound. Optimization includes adjusting reaction times (12–24 hours) and using inert atmospheres to prevent oxidation. Analytical techniques like thin-layer chromatography (TLC) are used to monitor progress .

| Synthesis Parameters | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| pH | 6.5–7.5 |

| Reaction Time | 12–24 hours |

Q. Which analytical techniques are critical for confirming the structure of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfanone?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the preliminary biological or material science applications of this compound?

Methodological Answer: Initial studies focus on its role as a sulfonamide-based enzyme inhibitor. For example, in vitro assays (e.g., enzyme-linked immunosorbent assays, ELISA) evaluate its binding affinity to target proteins like carbonic anhydrase. In materials science, its thermal stability (analyzed via thermogravimetric analysis, TGA) suggests potential use in polymer matrices .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving Imino-methyl-oxo-pent-4-enyl-lambda6-sulfanone?

Methodological Answer: Density functional theory (DFT) simulations calculate transition states and intermediate energies. For example, modeling the nucleophilic attack of an amine on the sulfonyl group reveals activation barriers. Software like Gaussian or ORCA is used, with solvent effects modeled via the conductor-like polarizable continuum model (CPCM) .

| Computational Parameters | Settings |

|---|---|

| Solvent Model | CPCM (Water) |

| Basis Set | B3LYP/6-31G(d,p) |

Q. How should researchers resolve contradictions in spectroscopic data between studies?

Methodological Answer: Cross-validation using multiple techniques is essential. For instance, conflicting NMR signals may arise from solvent polarity or tautomerism. Repeating experiments in deuterated DMSO vs. CDCl₃ can clarify discrepancies. Statistical tools (e.g., principal component analysis) may identify outliers in datasets .

Q. What experimental strategies can determine the role of the oxo group in the compound’s stability and reactivity?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O) tracks oxygen participation in hydrolysis. Kinetic studies under varying pH (2–10) and temperatures measure degradation rates. X-ray crystallography reveals hydrogen-bonding patterns involving the oxo group, which correlate with stability .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents at the pent-4-enyl chain. Biological activity is tested via dose-response curves (IC₅₀ values) in cell-based assays. Surface plasmon resonance (SPR) quantifies binding kinetics to target receptors .

Data Contradiction & Validation

Q. What methodologies address inconsistencies in reported biological efficacy across studies?

Methodological Answer: Meta-analyses of published IC₅₀ values identify variability sources (e.g., cell line differences). Replicating assays under standardized conditions (e.g., ATCC-certified cell lines, fixed incubation times) reduces bias. Collaborative inter-laboratory studies enhance reproducibility .

Q. How can researchers validate the compound’s proposed mechanism of action?

Methodological Answer: Knockout models (e.g., CRISPR-Cas9 gene editing) eliminate putative target proteins in cellular assays. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while stopped-flow spectroscopy captures intermediate reaction steps .

Safety & Handling

Q. What protocols ensure safe laboratory handling of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfanone?

Methodological Answer: Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage at –20°C under nitrogen prevents degradation. Spill management follows EPA guidelines for sulfonamides, using absorbent materials like vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.